3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
Description
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole (1,2-oxazole) core substituted at position 3 with a 2-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHWNNWWCTUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid typically involves several steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize advanced techniques such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism of the Trifluoromethylphenyl Group
Example Compound: 3-[3-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (C₁₁H₅ClF₃NO₃, MW 291.62)
- Key Differences: The trifluoromethyl group is at the 3-position of the phenyl ring, accompanied by a 5-chloro substituent.
Substitution with Fluorophenyl vs. Trifluoromethylphenyl
Example Compound: 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (C₁₁H₈FNO₃, MW 221.18)
- Key Differences :
- Fluorine at the phenyl 3-position instead of CF₃.
- Methyl group at oxazole position 5 vs. carboxylic acid.
- Impact : Fluorine’s electronegativity enhances polarity but offers less lipophilicity than CF₃. The methyl group reduces solubility compared to the carboxylic acid .
Heterocycle Core Variation: Oxazole vs. Oxadiazole
Example Compound : 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (C₁₀H₅F₃N₂O₃, MW 258.16)
- Key Differences :
- 1,2,4-Oxadiazole core (two nitrogen atoms) vs. 1,2-oxazole (one nitrogen).
- This may alter target selectivity or metabolic stability .
Functional Group Derivatives: Carboxylic Acid vs. Ester
Example Compound: Methyl 3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylate (C₁₂H₈F₃NO₃, MW 271.19)
- Key Differences :
- Ester group at position 5 vs. carboxylic acid.
- CF₃ at oxazole position 4 vs. phenyl position 2.
- Impact : The ester improves membrane permeability (prodrug strategy) but requires hydrolysis in vivo for activity. Positional differences in CF₃ may affect steric interactions .
Comparative Data Table
*Estimated based on structural analogs.
Structural and Functional Implications
- Electron-Withdrawing Effects: The CF₃ group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
- Positional Isomerism : A 2-CF₃ phenyl group may create a distinct dipole moment compared to 3- or 4-substituted isomers, influencing interactions with hydrophobic protein pockets.
- Carboxylic Acid vs.
- Heterocycle Choice : Oxazoles balance hydrogen-bonding and lipophilicity, whereas oxadiazoles prioritize rigidity and electron deficiency .
Biological Activity
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C11H8F3NO3
- Molecular Weight : 259.18 g/mol
- CAS Number : 1188086-34-1
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.
- Antiviral Activity :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate | |
| Antiviral | EC50 = 3.98 μM (HIV) | |
| Anti-inflammatory | IC50 = 32.2 μM (in vitro) |
Case Studies
-
Antiviral Efficacy Against HIV :
A study evaluated the antiviral activity of various oxazole derivatives, including this compound. The compound showed significant inhibition of HIV replication with an EC50 value of 3.98 μM, indicating its potential as a lead compound for further development . -
Enzyme Inhibition Studies :
Research on enzyme inhibition highlighted that compounds with trifluoromethyl groups can enhance binding affinity to target enzymes, leading to increased potency in inhibiting their activity. This was particularly noted in studies involving reverse transcriptase and other key metabolic enzymes .
Q & A
Q. What are the established synthetic routes for 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid?
The synthesis typically involves cyclization or coupling reactions. A common approach is the condensation of substituted phenyl precursors with oxazole intermediates. For example, trifluoromethyl-substituted phenyl rings can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The oxazole ring is often constructed using a 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by carboxylation at the 5-position. Purification methods such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the final product .
Q. What spectroscopic and analytical techniques are used for structural confirmation?
- NMR Spectroscopy : H and C NMR are essential for confirming the oxazole ring and trifluoromethylphenyl substitution pattern. Aromatic protons near the trifluoromethyl group show distinct deshielding effects (~δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., in related compounds) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly to validate bond angles and steric effects in the oxazole-carboxylic acid framework .
Q. What are the primary research applications of this compound?
This compound serves as a building block in medicinal chemistry (e.g., protease inhibitor development) and materials science (e.g., fluorinated polymers). Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for structure-activity relationship (SAR) studies in drug discovery .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, considering steric and electronic factors?
Yield optimization requires balancing steric hindrance from the trifluoromethyl group and electronic effects during cyclization. Strategies include:
- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in trifluoromethylphenyl integration .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in oxazole ring formation .
Q. How can researchers address discrepancies between NMR data and computational predictions during structure elucidation?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the trifluoromethyl group) or solvent interactions. Solutions include:
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., oxazole ring) prone to nucleophilic attack.
- Frontier Molecular Orbital (FMO) Analysis : Predicts sites for electrophilic substitution (e.g., HOMO localization on the phenyl ring) .
- Docking studies : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
Q. How does the trifluoromethyl group influence the compound’s biological activity in in vitro assays?
The trifluoromethyl group enhances:
- Lipophilicity : Improves membrane permeability (measured via logP values).
- Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays.
- Binding affinity : Forms hydrophobic interactions with target proteins (e.g., kinases), validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies enable regioselective functionalization of the oxazole ring for derivatization studies?
- Directed ortho-metalation : Uses directing groups (e.g., carboxylic acid) to install substituents at the 4-position.
- Cross-coupling reactions : Buchwald-Hartwig amination or Sonogashira coupling modifies the oxazole ring while preserving the trifluoromethylphenyl group .
Data Contradiction and Validation
Q. How should researchers validate purity when HPLC and LC-MS data conflict?
Q. What experimental controls are critical in biological assays to account for non-specific effects of the trifluoromethyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
